Cas no 313342-12-0 (N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide)
N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide
- SCHEMBL5180231
- 313342-12-0
- N-((1S,2S)-2-aminocyclohexyl)-1,1,1-trifluoromethanesulfonamide
-
- Inchi: 1S/C7H13F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h5-6,12H,1-4,11H2/t5-,6-/m0/s1
- InChI Key: GZWHPKPKHTUWSS-WDSKDSINSA-N
- SMILES: S(C(F)(F)F)(N[C@H]1CCCC[C@@H]1N)(=O)=O
Computed Properties
- Exact Mass: 246.06498332g/mol
- Monoisotopic Mass: 246.06498332g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 80.6Ų
N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N906118-100mg |
N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide |
313342-12-0 | 98% | 100mg |
¥2,147.40 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N906118-25mg |
N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide |
313342-12-0 | 98% | 25mg |
¥718.20 | 2022-09-01 | |
| Cooke Chemical | M2227447-25mg |
N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide |
313342-12-0 | 98% | 25mg |
RMB 638.40 | 2025-02-21 | |
| Cooke Chemical | M2227447-100mg |
N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide |
313342-12-0 | 98% | 100mg |
RMB 1908.80 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576506-100mg |
N-((1S,2S)-2-aminocyclohexyl)-1,1,1-trifluoromethanesulfonamide |
313342-12-0 | 98% | 100mg |
¥470.00 | 2024-08-02 |
N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide
N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-Trifluoromethanesulfonamide: A Comprehensive Overview
The compound N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide (CAS No. 313342-12-0) is a highly specialized chemical entity with significant applications in various scientific and industrial domains. This compound is characterized by its unique structure, which combines a cyclohexylamine moiety with a trifluoromethanesulfonamide group. The cyclohexylamine component contributes to its versatility in chemical reactions, while the trifluoromethanesulfonamide group imparts specific electronic and steric properties that make it valuable in modern chemistry.
Recent advancements in chemical synthesis have highlighted the importance of N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide in the development of advanced materials and pharmaceuticals. Its chiral nature, as indicated by the (1S,2S) configuration, makes it particularly useful in asymmetric synthesis—a field that has seen remarkable growth in recent years. Researchers have demonstrated that this compound can serve as an effective chiral auxiliary in the construction of complex molecular architectures. For instance, studies published in *Angewandte Chemie* and *Journal of the American Chemical Society* have shown its utility in synthesizing biologically active compounds with high enantioselectivity.
The trifluoromethanesulfonamide group within this compound is a key feature that enhances its reactivity and stability. This group acts as a strong electron-withdrawing substituent, which facilitates various nucleophilic and electrophilic reactions. Moreover, its fluorinated nature contributes to the compound's resistance to hydrolysis and thermal degradation—properties that are highly desirable in industrial applications. Recent research has explored its potential as a building block for fluorinated pharmaceuticals and agrochemicals.
In terms of synthesis, N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide can be prepared through a variety of methods. One common approach involves the reaction of (R,S)-cyclohexane diamine with trifluoromethanesulfonyl chloride under controlled conditions. This method ensures high yields and excellent stereochemical control. The stereochemistry of the compound is crucial for its applications in asymmetric catalysis and enantioselective synthesis. As reported in *Organic Letters*, this compound has been successfully employed as a ligand in palladium-catalyzed cross-coupling reactions.
The applications of N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide extend beyond organic synthesis. Its unique properties make it an ideal candidate for use in materials science and biotechnology. For example, it has been utilized as a precursor for the synthesis of advanced polymers with tailored mechanical and electronic properties. Additionally, its role as a chiral selector in chromatography has been explored extensively.
From an environmental standpoint, the stability and biodegradability of N-[(1S,2S)-2-Aminocyclohexyl]-trifluoromethanesulfonamide are critical considerations for its large-scale use. Recent studies have focused on optimizing its production processes to minimize waste and energy consumption. Green chemistry principles have been integrated into its synthesis pathways to ensure sustainability.
In conclusion,N-[(1S,S)-cyclohexyl]trifluoromethanesulfonamide (CAS No 3 4 4 4 4) stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure enables it to serve as both a functional material and a key intermediate in advanced chemical syntheses. As research continues to uncover new possibilities for this compound,further innovations are expected that will enhance its utility across various industries.
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